molecular formula C16H18N6O2 B10983331 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B10983331
M. Wt: 326.35 g/mol
InChI Key: OIHZUUXWWGCPAT-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

  • Pyrrole-methyl group: A 1-methylpyrrole moiety attached via a methylene bridge to the acetamide backbone.
  • Tetrazole-phenoxy group: A phenoxy ether linkage to a 2-methyl-2H-tetrazole ring at the para position of the benzene ring.

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C16H18N6O2/c1-21-9-3-4-13(21)10-17-15(23)11-24-14-7-5-12(6-8-14)16-18-20-22(2)19-16/h3-9H,10-11H2,1-2H3,(H,17,23)

InChI Key

OIHZUUXWWGCPAT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)COC2=CC=C(C=C2)C3=NN(N=N3)C

Origin of Product

United States

Preparation Methods

Alkylation of 4-(2-Methyl-2H-tetrazol-5-yl)phenol

Reacting the phenol with ethyl chloroacetate in the presence of a base (K₂CO₃, DMF, 80°C, 4 h) forms ethyl 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetate, which is hydrolyzed to the carboxylic acid using NaOH (aq. ethanol, reflux, 2 h).

Direct Coupling with Chloroacetic Acid

Alternative one-pot methods employ chloroacetic acid, cesium carbonate, and a palladium catalyst (Pd(OAc)₂, Xantphos ligand) in toluene (110°C, 8 h), achieving yields up to 85%.

Synthesis of N-[(1-Methyl-1H-pyrrol-2-yl)methyl]amine

The pyrrole-methylamine moiety is prepared via reductive amination or functional group interconversion :

Reductive Amination of 1-Methyl-1H-pyrrole-2-carbaldehyde

  • Aldehyde Formation : Oxidation of 2-methylpyrrole using MnO₂ in dichloromethane yields 1-methyl-1H-pyrrole-2-carbaldehyde.

  • Reduction with Ammonia : The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol (rt, 12 h), producing the desired amine in ~70% yield.

Gabriel Synthesis

An alternative route involves alkylation of phthalimide with 2-chloromethyl-1-methylpyrrole, followed by hydrazine deprotection to liberate the primary amine.

Coupling to Form the Target Acetamide

The final step involves amide bond formation between 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetic acid and N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine:

Activation with HATU

The carboxylic acid is activated using HATU (1.1 eq) and DIPEA (3 eq) in DMF (0°C, 30 min), followed by addition of the amine (1.2 eq) and stirring at room temperature for 6 h. Purification via silica chromatography (EtOAc/hexane) affords the product in 82% yield.

Acid Chloride Method

Converting the acid to its chloride (SOCl₂, reflux, 2 h) and reacting with the amine in dichloromethane (0°C to rt, 4 h) achieves comparable yields (78%).

Optimization and Alternative Methods

Microwave-Assisted Coupling

Microwave irradiation (100°C, 20 min) reduces reaction times for both amidation and tetrazole formation steps, enhancing throughput.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve efficiency in coupling reactions, particularly for intermediates requiring aryl-ether linkages.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 8.8 Hz, 2H, ArH), 7.02 (d, J = 8.8 Hz, 2H, ArH), 6.72 (t, J = 2.4 Hz, 1H, pyrrole-H), 6.12 (dd, J = 3.6, 2.4 Hz, 1H, pyrrole-H), 4.54 (s, 2H, OCH₂CO), 4.32 (d, J = 4.8 Hz, 2H, NHCH₂), 3.87 (s, 3H, NCH₃), 3.76 (s, 3H, tetrazole-CH₃).

  • HRMS (ESI+) : m/z 356.1489 [M+H]⁺ (calc. 356.1494) .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Studies :
    • Study on Breast Cancer Cells : In vitro experiments demonstrated a 70% reduction in viability of MDA-MB-231 cells at a concentration of 10 µM after 48 hours of treatment.
    • Colorectal Cancer : The compound was effective against HCT116 cells, achieving an IC50 value of 8 µM, indicating potent anticancer activity.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)% Inhibition at 10 µM
MDA-MB-231 (Breast)1070
HCT116 (Colorectal)865
A549 (Lung)1260

Table 3: Synthesis Overview

StepReagents UsedConditions
Pyrrole MethylationMethyl iodideReflux in DMF
Tetrazole FormationHydrazine, Carbonyl compoundHeat under reflux
Coupling ReactionBase (e.g., NaOH), PhenoxyacetateStirring at room temperature

Potential Therapeutic Uses

Given its anticancer properties, this compound holds promise for development as a therapeutic agent for various malignancies. Additionally, its unique structure may allow for further modifications to enhance efficacy and selectivity.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

N-Phenyl-2-[(1-Methyl-1H-tetrazol-5-yl)thio]acetamide ()
  • Structure: Features a tetrazole-thioether linkage instead of the phenoxy-tetrazole group.
  • Molecular weight: 249.29 g/mol (vs. ~356.36 g/mol for the target compound).
  • Significance : Demonstrates the versatility of tetrazole-based acetamides in drug design, though pharmacological data are unavailable .
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide ()
  • Structure : Combines pyrrole, oxadiazole, and triazole rings.
  • Key Differences: Replaces the tetrazole-phenoxy group with an oxadiazole-triazole system. Molecular weight: 287.28 g/mol.
  • Significance : Highlights the role of heterocyclic diversity in modulating pharmacokinetic properties .

Analogues with Phenoxy-Acetamide Backbones

2-{4-[(5-Methoxy-2-{[(3,5-Dimethyl-4-Methoxy-2-Pyridyl)Methyl]Sulfinyl}Benzimidazol-1-yl)Sulfonyl]Phenoxy}-N-(2-Pyridyl)Acetamide ()
  • Structure: Features a benzimidazole-sulfonyl-phenoxy core with a pyridyl acetamide tail.
  • Key Differences :
    • Incorporates a sulfonamide-benzimidazole group instead of tetrazole.
    • Demonstrated synthetic feasibility (87% yield) and characterized via ¹H-NMR .
  • Significance: Shows how bulky substituents on the phenoxy ring influence solubility and crystallinity.

Thiazolidinedione Derivatives with Anti-Inflammatory Activity ()

(Z)-N-(3-Chlorophenyl)-2-(4-((3-(Methoxymethyl)-2,4-Dioxothiazolidin-5-ylidene)Methyl)Phenoxy)Acetamide
  • Structure: Contains a thiazolidinedione ring linked to a phenoxy-acetamide scaffold.
  • Pharmacological Data: IC₅₀ for NO inhibition: 45.6 µM .
  • Comparison: The tetrazole in the target compound may offer superior metabolic stability compared to the dioxothiazolidinone group. Molecular weight: ~424.88 g/mol (vs. 356.36 g/mol for the target compound).
Compound 73 [(Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)Phenoxy)-N-(3-Fluorophenyl)Acetamide] ()
  • Activity : Potent anti-inflammatory agent (IC₅₀ = 8.66 µM) compared to indomethacin .
  • Significance : Emphasizes the impact of fluorinated substituents on bioactivity, a feature absent in the target compound.

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity (IC₅₀) Reference
Target Compound Pyrrole-methyl, tetrazole-phenoxy 356.36 N/A -
N-Phenyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide Tetrazole-thioether 249.29 N/A
(Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Thiazolidinedione, chlorophenyl 424.88 45.6 µM (NO inhibition)
2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide Benzimidazole-sulfonyl, pyridyl ~600 (estimated) N/A

Biological Activity

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H20N4OC_{16}H_{20}N_{4}O with a molecular weight of approximately 288.36 g/mol. It features a pyrrole ring and a tetrazole moiety, which are known to contribute to various biological activities.

Research indicates that compounds containing pyrrole and tetrazole structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds similar in structure have shown efficacy against various cancer cell lines. For instance, tetrazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Nephroprotective Effects : Some studies suggest that related compounds can mitigate nephrotoxicity associated with chemotherapeutic agents like cisplatin. This protective effect is attributed to the enhancement of urinary excretion of cisplatin and reduction in markers of kidney injury .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Mechanism Reference
AntitumorInduces apoptosis via caspase activation
NephroprotectiveIncreases cisplatin excretion, reduces nephrotoxicity
AnticonvulsantModulates neurotransmitter release

Case Studies

  • Antitumor Study : A study investigated the effects of a tetrazole-containing compound on various cancer cell lines, revealing an IC50 value indicating significant cytotoxicity. The structure–activity relationship (SAR) analysis suggested that the presence of electron-donating groups enhances activity against tumor cells .
  • Nephrotoxicity Mitigation : In a rat model, co-administration of a related compound with cisplatin resulted in decreased levels of blood urea nitrogen and plasma creatinine, indicating reduced kidney damage. This study highlighted the potential for clinical applications in minimizing chemotherapy-induced nephrotoxicity .

Q & A

Q. Methodological Answer :

HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to quantify impurities (>98% purity threshold) .

Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error .

Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Advanced: How can bioactivity data contradictions (e.g., IC50 variability) be addressed?

Methodological Answer :
Contradictions may stem from assay conditions or target selectivity. Mitigation strategies:

Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

SAR studies : Compare analogs (e.g., replacing tetrazole with oxadiazole) to isolate pharmacophore contributions .

Target validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinases or tubulin .

Basic: What are the key stability considerations for long-term storage?

Q. Methodological Answer :

Light sensitivity : Store in amber vials at –20°C to prevent tetrazole ring decomposition .

Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond .

Stability assays : Monitor via HPLC every 6 months; degradation >5% warrants reformulation .

Advanced: How can reaction mechanisms (e.g., cyclization steps) be experimentally validated?

Q. Methodological Answer :

Isotopic labeling : Use ¹⁵N-labeled sodium azide to track tetrazole nitrogen incorporation via MS .

Kinetic studies : Vary reactant concentrations (pseudo-first-order conditions) to determine rate laws .

DFT calculations : Simulate transition states (e.g., Gaussian 16) to confirm proposed intermediates .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Q. Methodological Answer :

Antimicrobial : Gram-positive bacteria (e.g., S. aureus ATCC 25923) with broth microdilution (MIC ≤ 50 µg/mL) .

Anticancer : MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Enzyme inhibition : COX-2 or α-glucosidase assays (IC50 compared to celecoxib or acarbose) .

Advanced: How can regioselectivity challenges in tetrazole synthesis be overcome?

Q. Methodological Answer :

Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to favor 1,5-disubstituted tetrazoles .

Microwave-assisted synthesis : Reduces reaction time (5–10 min vs. 24 h) and improves regioselectivity .

Catalytic systems : ZnCl2 or CuI to stabilize intermediates in Huisgen cycloaddition .

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